molecular formula C9H16O4 B8611741 2-Ethoxycarbonyl-4-methylpentanoic acid

2-Ethoxycarbonyl-4-methylpentanoic acid

Cat. No. B8611741
M. Wt: 188.22 g/mol
InChI Key: QLDRWYAZMWIZFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethoxycarbonyl-4-methylpentanoic acid is a useful research compound. Its molecular formula is C9H16O4 and its molecular weight is 188.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Ethoxycarbonyl-4-methylpentanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Ethoxycarbonyl-4-methylpentanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-Ethoxycarbonyl-4-methylpentanoic acid

Molecular Formula

C9H16O4

Molecular Weight

188.22 g/mol

IUPAC Name

2-ethoxycarbonyl-4-methylpentanoic acid

InChI

InChI=1S/C9H16O4/c1-4-13-9(12)7(8(10)11)5-6(2)3/h6-7H,4-5H2,1-3H3,(H,10,11)

InChI Key

QLDRWYAZMWIZFZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC(C)C)C(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Ethyl 2-(ethoxycarbonyl)-4-(methyl)pentanoate (6 g., 28 mM) was dissolved in ethanol (9 ml.) and 4 N-aqueous sodium hydroxide (7 ml.) was added. The mixture was stirred at ambient temperature for 1 hour and then evaporated. The residue was diluted with water (30 ml.) and the aqueous solution was washed with diethyl ether (3×10 ml.). The combined ethereal washings were backextracted with water (5 ml.). The combined aqueous phases were acidified to pH 3 at 0° C. with citric acid, and the resulting oil was extracted into ethyl acetate (4×20 ml.). The combined extracts were washed with water (2×20 ml.) and dried (MgSO4). The mixture was filtered and the solvent was evaporated to give 2-ethoxycarbonyl-4-methylpentanoic acid as an oil. The structure was confirmed by NMR.
Quantity
6 g
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9 mL
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7 mL
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reactant
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Synthesis routes and methods II

Procedure details

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CCOC(=O)C(CC(C)C)C(=O)OC
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Synthesis routes and methods III

Procedure details

A total of 21.6 g of isobutylmalonic acid diethyl ester prepared above was dissolved in 100 ml of ethanol and treated dropwise at 0° with a solution of 5.6 g of potassium hydroxide in 100 ml of ethanol. The solution was allowed to stand to neutral pH for 17 hours at 20° and then evaporated under reduced pressure. The residue was dissolved in ice-water and extracted three times with ethyl acetate. The ethyl acetate extracts were rejected. The aqueous phase was acidified with 2-N hydrochloric acid and extracted twice with ethyl acetate. The combined ethyl acetate extracts were washed once with water, dried over magnesium sulfate and evaporated under reduced pressure. There were obtained 15.3 g of colorless isobutylmalonic acid monoethyl ester in the form of a chromatographically pure oil.
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21.6 g
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reactant
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5.6 g
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reactant
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100 mL
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solvent
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100 mL
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solvent
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Synthesis routes and methods IV

Procedure details

2-Isobutylmalonic acid ethyl ester methyl ester (50.0 g, 231 mmol, 1.0 eq) was dissolved into 280 ml ethanol. To this solution was added solid KOH (12.7 g, 226 mmol, 0.98 eq) and the mixture was stirred at room temperature for 16 hours. The mixture was then concentrated under reduced pressure and redissolved in 500 mL water. The solution was washed 2×250 ml diethyl ether, acidified to pH 2 with 6N HCl, and extracted with 2×250 mL diethyl ether. The organic was dried over MgSO4, and concentrated to yield intermediate (3a) (40.3 g). 1H NMR (DMSO) δ (ppm): 1.0 (dd, 6H), 1.2 (t, 1H), 1.3 (t, 3H), 1.5-1.7 (m, 1H), 1.8 (t, 2H), 3.5 (m, 2H), 4.2 (quart, 2H).
Name
2-Isobutylmalonic acid ethyl ester methyl ester
Quantity
50 g
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280 mL
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12.7 g
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